molecular formula C30H35NO7 B1246706 O-Methylfaurine

O-Methylfaurine

Cat. No. B1246706
M. Wt: 521.6 g/mol
InChI Key: CXYBYAWSZRGLLP-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methylfaurine is a natural product found in Thalictrum urbainii with data available.

Scientific Research Applications

Pharmacogenetics and Metabolic Enzymes

O-Methylfaurine is a compound whose effects and interactions in the human body are complex and influenced by various genetic and metabolic factors. Research into methyltransferase enzymes, such as catechol O-methyltransferase and histamine N-methyltransferase, provides insights into the pharmacogenetics of such compounds. These enzymes play critical roles in drug metabolism and can influence the efficacy and toxicity of medications like O-Methylfaurine. The polymorphisms in these enzymes are crucial for understanding individual variations in drug responses (Weinshilboum, Otterness, & Szumlanski, 1999).

Epigenetic and Transcriptomic Effects

Epigenetic mechanisms like DNA methylation are significant in understanding how compounds like O-Methylfaurine might influence cellular functions. Studies have shown that various substances can affect DNA methylation patterns, which in turn can alter gene expression and impact cellular and physiological processes. For instance, research on fatty acids has demonstrated their capability to induce changes in DNA methylation, suggesting a potential parallel in how O-Methylfaurine might exert its effects (Hoile et al., 2014).

Methylene-Interrupted Polyunsaturated Fatty Acids

The study of unusual methylene-interrupted polyunsaturated fatty acids (PUFAs) in abyssal and hadal invertebrates provides a unique perspective on the potential biological activities of compounds like O-Methylfaurine. These fatty acids exhibit distinctive profiles and biological activities, which might offer insights into the pharmacological potential of similarly structured compounds (Kharlamenko & Odintsova, 2019).

Clinical Research and Study Design

In the context of clinical research, understanding the pharmacological effects of O-Methylfaurine requires comprehensive study designs and protocols. The development of such studies, including the assessment of drug efficacy and safety, can be informed by frameworks like the Ontology of Clinical Research (OCRe). OCRe provides an informatics foundation for designing and analyzing human studies, which is crucial for evaluating the effects of compounds like O-Methylfaurine (Sim et al., 2014).

properties

Molecular Formula

C30H35NO7

Molecular Weight

521.6 g/mol

IUPAC Name

(6aS)-1-[4,5-dimethoxy-2-(methoxymethyl)phenoxy]-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C30H35NO7/c1-31-11-10-18-13-25(36-6)30(38-22-15-24(35-5)23(34-4)14-19(22)16-32-2)28-26(18)20(31)12-17-8-9-21(33-3)29(37-7)27(17)28/h8-9,13-15,20H,10-12,16H2,1-7H3/t20-/m0/s1

InChI Key

CXYBYAWSZRGLLP-FQEVSTJZSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5COC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5COC)OC)OC)OC

synonyms

O-methylfaurine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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